Obeticholic Acid

Catalog No.
S537919
CAS No.
459789-99-2
M.F
C26H44O4
M. Wt
420.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Obeticholic Acid

CAS Number

459789-99-2

Product Name

Obeticholic Acid

IUPAC Name

(4R)-4-[(3R,5S,6R,7R,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid

Molecular Formula

C26H44O4

Molecular Weight

420.6 g/mol

InChI

InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17-,18-,19+,20+,21+,23+,24-,25-,26-/m1/s1

InChI Key

ZXERDUOLZKYMJM-ZWECCWDJSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

6-ECDCA, 6-ethyl chenodeoxycholic acid, 6-ethyl-3,7-dihydroxycholan-24-oic acid, 6-ethylchenodeoxycholic acid, 6alpha-ethyl-3alpha,7alpha-dihydroxy-5beta-cholan-24-oic acid, 6alpha-ethyl-chenodeoxycholic acid, 6ECDCA, cholan-24-oic acid, 6-ethyl-3,7-dihydroxy-, (3alpha,5beta,6alpha,7alpha)-, DSP-1747, DSP1747, INT 747, INT-747, INT747, obeticholic acid, Ocaliva

Canonical SMILES

CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O

Isomeric SMILES

CC[C@@H]1[C@@H]2C[C@@H](CC[C@@]2(C3CC[C@@]4([C@H](CCC4C3[C@@H]1O)[C@H](C)CCC(=O)O)C)C)O

The exact mass of the compound Obeticholic acid is 420.32396 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Chemical Actions and Uses - Pharmacologic Actions - Therapeutic Uses - Gastrointestinal Agents - Cholagogues and Choleretics - Deoxycholic Acid - Supplementary Records. It belongs to the ontological category of dihydroxy-5beta-cholanic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Obeticholic acid (OCA), chemically defined as 6α-ethyl-chenodeoxycholic acid, is a semi-synthetic bile acid analogue and a highly potent, selective agonist of the farnesoid X receptor (FXR) [1]. In pharmaceutical procurement and biochemical research, OCA is primarily sourced as an active pharmaceutical ingredient (API) or reference standard for developing therapies targeting cholestatic liver diseases, such as primary biliary cholangitis (PBC), and metabolic disorders like non-alcoholic steatohepatitis (NASH)[2]. Unlike standard endogenous bile acids, OCA features an ethyl group at the C-6 position, a structural modification that fundamentally alters its binding affinity and lipophilicity [1]. For industrial buyers and formulation scientists, OCA represents a critical steroidal benchmark material that combines high-affinity nuclear receptor activation with the physiological enterohepatic circulation profile characteristic of natural bile acids, dictating specific handling, solubility enhancement, and dosing strategies [2].

Procuring generic bile acids or alternative FXR agonists as substitutes for Obeticholic acid compromises assay integrity and formulation relevance. The endogenous precursor, chenodeoxycholic acid (CDCA), requires micromolar concentrations to activate FXR, which frequently induces off-target cytotoxicity and cellular membrane disruption in in vitro models [1]. Ursodeoxycholic acid (UDCA), despite being a standard clinical baseline for PBC, is entirely ineffective as a substitute in FXR-dependent research because it does not activate FXR or suppress CYP7A1 expression, operating instead via bile acid pool dilution [1]. Furthermore, while synthetic non-steroidal FXR agonists (e.g., GW4064 or Cilofexor) offer high potency, they lack the steroidal scaffold required for active transport by NTCP and BSEP; thus, they fail to replicate the physiological enterohepatic circulation and tissue-specific accumulation necessary for accurate in vivo pharmacokinetic modeling [2]. Consequently, OCA is non-interchangeable for applications requiring potent FXR agonism coupled with authentic bile acid transport mechanics.

Receptor Activation Potency vs. Endogenous CDCA

The primary procurement driver for Obeticholic acid over its endogenous counterpart, CDCA, is its radically enhanced binding affinity. In cell-free and transactivation assays, the addition of the 6α-ethyl group allows OCA to fill a hydrophobic pocket in the FXR ligand-binding domain, resulting in an EC50 of approximately 100 nM[1]. By contrast, CDCA requires an EC50 of roughly 10 µM to achieve similar activation [1]. This ~100-fold increase in potency allows researchers to dose in the nanomolar range, preventing the detergent-like cytotoxicity associated with high concentrations of natural bile acids in hepatocyte cultures.

Evidence DimensionFXR Activation (EC50)
Target Compound DataOCA: ~100 nmol/L
Comparator Or BaselineCDCA: ~10 µmol/L
Quantified Difference~100-fold higher potency for OCA
ConditionsIn vitro FXR transactivation assays / Sandwich-cultured human hepatocytes

Enables high-sensitivity, low-dose assay design without the confounding cytotoxic effects of micromolar bile acid concentrations.

Mechanistic Specificity vs. UDCA in Cholestatic Models

For laboratories modeling cholestatic disease pathways, substituting OCA with the standard therapeutic UDCA will result in assay failure. In sandwich-cultured human hepatocytes, administration of 0.1 µmol/L OCA robustly activates FXR target genes (e.g., SHP, FGF-19) and suppresses CYP7A1 mRNA, thereby inhibiting endogenous bile acid synthesis[1]. Conversely, UDCA administered at concentrations up to 100 µmol/L fails to activate FXR or alter CYP7A1 expression [1]. This confirms that UDCA cannot be used to study FXR-mediated transcriptional regulation.

Evidence DimensionCYP7A1 mRNA Suppression (FXR Target)
Target Compound DataOCA (0.1 µmol/L): Significant suppression
Comparator Or BaselineUDCA (≤100 µmol/L): No suppression (0% FXR activation)
Quantified DifferenceAbsolute mechanistic divergence; OCA is active at 1000x lower concentrations than the inactive UDCA
ConditionsSandwich-cultured Transporter Certified human primary hepatocytes (SCHH)

Proves that UDCA is an invalid substitute for OCA when the research objective requires active modulation of the FXR-CYP7A1 signaling axis.

Enterohepatic Circulation Suitability vs. Non-Steroidal Agonists

When selecting an FXR agonist for in vivo pharmacokinetic studies, the steroidal scaffold of OCA provides a critical advantage over non-steroidal synthetic agonists. Because OCA is a bile acid analogue, it is actively recognized and transported by endogenous hepatic and intestinal transporters (such as NTCP, BSEP, and ASBT), allowing it to undergo physiological enterohepatic circulation [1]. Non-steroidal FXR agonists lack this specific transporter compatibility, resulting in different systemic distribution profiles and lacking the targeted, high-concentration recycling loop between the liver and intestine [1].

Evidence DimensionTransporter-Mediated Enterohepatic Recycling
Target Compound DataOCA: Actively transported via NTCP/BSEP/ASBT
Comparator Or BaselineNon-steroidal FXR agonists: Lack bile acid transporter compatibility
Quantified DifferenceOCA achieves physiological liver/intestine targeted accumulation via recycling, unlike systemic non-steroidals
ConditionsIn vivo pharmacokinetic distribution models

Essential for researchers and formulators who need to model physiological bile acid feedback loops and achieve tissue-specific FXR activation.

Formulation Processability: Overcoming Poor Aqueous Solubility

From a manufacturing and procurement perspective, raw OCA API presents significant formulation challenges due to its low aqueous solubility (Class II/IV behavior). The free acid exhibits an intrinsic aqueous solubility of just 0.0087 mg/mL [1]. However, OCA demonstrates excellent compatibility with solid dispersion techniques. When processed via a hot-melt fusion method with Poloxamer 188 at a 1:5 ratio, the solubility of OCA increases to 0.347 mg/mL [1]. This nearly 40-fold enhancement is critical for buyers planning oral dosage forms, as it dictates the necessary co-procurement of surface-active carriers.

Evidence DimensionAqueous Solubility
Target Compound DataOCA Solid Dispersion (1:5 Poloxamer 188): 0.347 mg/mL
Comparator Or BaselineFree OCA API: 0.0087 mg/mL
Quantified Difference~40-fold increase in solubility via solid dispersion
ConditionsAqueous dissolution assay, fusion method solid dispersion

Directly impacts material selection, indicating that buyers must procure appropriate polymeric carriers (e.g., Poloxamers) to achieve viable in vivo bioavailability.

Positive Control in High-Throughput FXR Screening Assays

Due to its ~100-fold higher potency compared to endogenous CDCA [1], OCA is the premier benchmark reference standard for in vitro transactivation and reporter gene assays. It allows researchers to establish robust, low-concentration (nanomolar) baselines for FXR agonism without inducing the cellular toxicity associated with micromolar bile acid dosing.

In Vivo Modeling of Cholestatic Liver Diseases

Because OCA actively suppresses CYP7A1 and induces FGF-19—mechanisms where UDCA completely fails [1]—it is the required steroidal agent for in vivo models of primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH) that depend on FXR-mediated transcriptional regulation.

Pharmacokinetic Studies of Enterohepatic Circulation

OCA’s steroidal scaffold ensures it is actively transported by NTCP, BSEP, and ASBT [2]. This makes it the optimal compound for pharmacokinetic studies aiming to model endogenous bile acid recycling and tissue-specific (liver/gut) drug accumulation, an application where non-steroidal FXR agonists fall short.

Development of Amorphous Solid Dispersion Formulations

Given its poor baseline aqueous solubility (0.0087 mg/mL), OCA serves as an excellent model API for industrial formulation scientists optimizing hot-melt extrusion and solid dispersion techniques using polymeric carriers like Poloxamer 188 to achieve up to 40-fold solubility enhancements[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

420.32395988 Da

Monoisotopic Mass

420.32395988 Da

Boiling Point

562.9±25

Heavy Atom Count

30

LogP

5.11

Appearance

White to off-white solid powder

Melting Point

108-110

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0462Z4S4OZ

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (66.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (66.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (33.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H373 (33.33%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Obeticholic acid is indicated for the treatment of primary biliary cholangitis in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA. It is also used as a monotherapy in adults with PBC that are unable to tolerate UDCA. Obeticholic acid is currently being considered for FDA approval to treat fibrosis caused by non-alcoholic liver steatohepatitis (NASH), and is likely to be approved for this indication in 2020.
FDA Label
Ocaliva is indicated for the treatment of primary biliary cholangitis (also known as primary biliary cirrhosis) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA.
Treatment of biliary atresia, Treatment of primary biliary cirrhosis
Treatment of non-alcoholic steatohepatitis (NASH)
Obeticholic acid (OCA) is a synthetic derivative of chenodeoxycholic acid, an endogenous primary bile acid. Obeticholic acid was initially developed to treat liver and bile duct pathologies and has demonstrated efficacy as an anti-cholestatic and antihepatotoxic agent. Obeticholic acid is United States Food and Drug Administration (FDA)-approved for treating primary biliary cholangitis (PBC). The use of OCA for primary sclerosing cholangitis and nonalcoholic steatohepatitis is still under study. Obeticholic acid is a novel therapy and the first FDA-approved semi-synthetic agonist of the farnesoid X receptor.

Livertox Summary

Obeticholic acid (OCA) is a synthetically modified bile acid and potent agonist of the farnesoid X nuclear receptor (FXR) that is used to treat liver diseases including primary biliary cholangitis. Obeticholic acid has not been linked to elevations in serum enzyme levels during therapy, but has been linked to an increased rate of severe liver related adverse events such as ascites, jaundice and liver failure.

Drug Classes

Gastrointestinal Agents

Pharmacology

The activation of the FXR by obeticholic acid acts to reduce the synthesis of bile acids, inflammation, and the resulting hepatic fibrosis. This may increase the survival of patients with PBC, but to date, an association between obeticholic acid and survival in PBC has not been established.[A192786,L12633]

ATC Code

A05AA04
A - Alimentary tract and metabolism
A05 - Bile and liver therapy
A05A - Bile therapy
A05AA - Bile acids and derivatives
A05AA04 - Obeticholic acid

Mechanism of Action

Primary biliary cirrhosis is an autoimmune process by which the bile ducts and liver are damaged progressively, leading to fibrosis and cirrhosis. Bile acids increase the risk of damage and fibrosis to the damaged bile ducts. Obeticholic acid is a potent agonist of the farnesoid X receptor, which serves to regulate the hepatic metabolism of bile and cholesterol. This drug acts by binding to the farnesoid X receptor (FXR), found in the nucleus of liver and intestinal cells, which in turn increases liver bile flow, suppressing its production and decreasing hepatocyte exposure to excess levels of bile with cholestasis. Cholestasis is a process that normally causes inflammation and cirrhosis of the liver.

KEGG Target based Classification of Drugs

Nuclear receptors
Thyroid hormone like receptors
Liver X receptor like receptor
NR1H4 (FXR) [HSA:9971] [KO:K08537]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

459789-99-2

Absorption Distribution and Excretion

Obeticholic acid is absorbed in the gastrointestinal tract. The Cmax of obeticholic acid occurs at approximately 1.5 hours after an oral dose and ranges from 28.8-53.7 ng/mL at doses of 5-10mg. The median Tmax for both the conjugates of obeticholic acid is about 10 hours. One product monograph reports a Tmax of 4.5h for both 5 and 10mg doses. The AUC ranged from 236.6-568.1 ng/h/mL with 5mg to 10 mg doses.
About 87% of an orally administered dose is accounted for in the feces. Less than 3% of the dose can be recovered in the urine.
The volume of distribution of obeticholic acid is 618 L.
Clearance information for obeticholic acid is not readily available in the literature.

Metabolism Metabolites

The metabolism of obeticholic acid occurs in the liver. Obeticholic acid is conjugated with glycine or taurine, followed by secretion into bile. The conjugates are then absorbed in the small intestine and then re-enter the liver via enterohepatic circulation. The intestinal microbiota in the ileum converts conjugated obeticholic acid in a deconjugated form that may be either reabsorbed or eliminated. Glycine conjugates account for 13.8% of the metabolites and taurine conjugates account for 12.3%. Another metabolite, 3-glucuronide, may also be formed, but displays little pharmacological activity.

Wikipedia

Obeticholic_acid

FDA Medication Guides

OCALIVA
OBETICHOLIC ACID
TABLET;ORAL
INTERCEPT PHARMS INC
05/26/2021

Biological Half Life

The biological half-life of obeticholic acid is reported to be 24 hours.

Use Classification

Human drugs -> Orphan -> Bile and liver therapy -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK548806/ PubMed PMID: 31644113.
2: Fiorucci S, Di Giorgio C, Distrutti E. Obeticholic Acid: An Update of Its Pharmacological Activities in Liver Disorders. Handb Exp Pharmacol. 2019;256:283-295. doi: 10.1007/164_2019_227. Review. PubMed PMID: 31201552.
3: Patient Group Input Submissions: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534960/ PubMed PMID: 30525352.
4: Pharmacoeconomic Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharma Canada, Inc.): Indication: For the treatment of primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534952/ PubMed PMID: 30525351.
5: CADTH Canadian Drug Expert Committee Recommendation: Obeticholic Acid (Ocaliva — Intercept Pharmaceuticals Canada): Indication: Primary biliary cholangitis [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Jul. No abstract available. Available from http://www.ncbi.nlm.nih.gov/books/NBK534959/ PubMed PMID: 30525350.
6: Clinical Review Report: Obeticholic Acid (Ocaliva): (Intercept Pharmaceuticals Canada, Inc.): Indication: For the treatment of primary biliary cholangitis (PBC) in combination with ursodeoxycholic acid (UDCA) in adults with an inadequate response to UDCA or as monotherapy in adults unable to tolerate UDCA [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2017 Aug. Available from http://www.ncbi.nlm.nih.gov/books/NBK534942/ PubMed PMID: 30525349.
7: Abenavoli L, Falalyeyeva T, Boccuto L, Tsyryuk O, Kobyliak N. Obeticholic Acid: A New Era in the Treatment of Nonalcoholic Fatty Liver Disease. Pharmaceuticals (Basel). 2018 Oct 11;11(4). pii: E104. doi: 10.3390/ph11040104. Review. PubMed PMID: 30314377; PubMed Central PMCID: PMC6315965.
8: Hvas CL, Ott P, Paine P, Lal S, Jørgensen SP, Dahlerup JF. Obeticholic acid for severe bile acid diarrhea with intestinal failure: A case report and review of the literature. World J Gastroenterol. 2018 Jun 7;24(21):2320-2326. doi: 10.3748/wjg.v24.i21.2320. Review. PubMed PMID: 29881241; PubMed Central PMCID: PMC5989246.
9: Gitto S, Guarneri V, Sartini A, Andreone P. The use of obeticholic acid for the management of non-viral liver disease: current clinical practice and future perspectives. Expert Rev Gastroenterol Hepatol. 2018 Feb;12(2):165-171. doi: 10.1080/17474124.2018.1399060. Epub 2017 Nov 3. Review. PubMed PMID: 29082798.
10: Jhaveri MA, Kowdley KV. New developments in the treatment of primary biliary cholangitis - role of obeticholic acid. Ther Clin Risk Manag. 2017 Aug 21;13:1053-1060. doi: 10.2147/TCRM.S113052. eCollection 2017. Review. PubMed PMID: 28860789; PubMed Central PMCID: PMC5572954.
11: Bowlus CL. Obeticholic acid for the treatment of primary biliary cholangitis in adult patients: clinical utility and patient selection. Hepat Med. 2016 Sep 1;8:89-95. doi: 10.2147/HMER.S91709. eCollection 2016. Review. PubMed PMID: 27621676; PubMed Central PMCID: PMC5012622.
12: Ali AH, Lindor KD. Obeticholic acid for the treatment of primary biliary cholangitis. Expert Opin Pharmacother. 2016 Sep;17(13):1809-15. doi: 10.1080/14656566.2016.1218471. Epub 2016 Aug 9. Review. PubMed PMID: 27468093.
13: Markham A, Keam SJ. Obeticholic Acid: First Global Approval. Drugs. 2016 Aug;76(12):1221-6. doi: 10.1007/s40265-016-0616-x. Review. PubMed PMID: 27406083.
14: Trivedi PJ, Hirschfield GM, Gershwin ME. Obeticholic acid for the treatment of primary biliary cirrhosis. Expert Rev Clin Pharmacol. 2016;9(1):13-26. doi: 10.1586/17512433.2015.1092381. Epub 2015 Nov 7. Review. PubMed PMID: 26549695.
15: Arrese M, Cabrera D, Barrera F. Obeticholic acid: expanding the therapeutic landscape of NASH. Ann Hepatol. 2015 May-Jun;14(3):430-2. Review. PubMed PMID: 25864227.
16: Silveira MG, Lindor KD. Obeticholic acid and budesonide for the treatment of primary biliary cirrhosis. Expert Opin Pharmacother. 2014 Feb;15(3):365-72. doi: 10.1517/14656566.2014.873404. Epub 2014 Jan 2. Review. PubMed PMID: 24382005.

Explore Compound Types